molecular formula C12H21N3O8 B1211889 4-[[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid

4-[[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid

Cat. No.: B1211889
M. Wt: 335.31 g/mol
InChI Key: YTTRPBWEMMPYSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aspartylglucosamine, also known as N-gamma-(2-Acetamido-2-deoxy-beta-D-gluco-pyranosyl)-L-asparagine, is a compound involved in the degradation of glycoproteins. It is a key intermediate in the lysosomal degradation pathway of glycoproteins, where it is hydrolyzed by the enzyme glycosylasparaginase.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aspartylglucosamine can be synthesized through enzymatic methods involving glycosylasparaginase. The enzyme hydrolyzes the N-glycosidic bond between the carbohydrate and protein moieties in glycoproteins, releasing aspartylglucosamine .

Industrial Production Methods

Industrial production of aspartylglucosamine typically involves recombinant DNA technology to produce glycosylasparaginase in large quantities. This enzyme is then used to catalyze the hydrolysis of glycoproteins to produce aspartylglucosamine .

Chemical Reactions Analysis

Types of Reactions

Aspartylglucosamine primarily undergoes hydrolysis reactions catalyzed by glycosylasparaginase. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

The hydrolysis of aspartylglucosamine is typically carried out using glycosylasparaginase under physiological conditions. Oxidation reactions may involve reagents such as hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride .

Major Products Formed

The primary product of the hydrolysis of aspartylglucosamine is free asparagine and N-acetylglucosamine. Oxidation and reduction reactions can yield various derivatives depending on the specific reagents and conditions used .

Mechanism of Action

Aspartylglucosamine exerts its effects through its role as a substrate for glycosylasparaginase. The enzyme specifically hydrolyzes the N-glycosidic bond in aspartylglucosamine, leading to the release of asparagine and N-acetylglucosamine. This process is crucial for the proper degradation of glycoproteins in lysosomes .

Comparison with Similar Compounds

Similar Compounds

    N-acetylglucosamine: A monosaccharide involved in the synthesis and degradation of glycoproteins.

    Asparagine: An amino acid that is a component of aspartylglucosamine.

    Glycosylasparaginase: The enzyme that hydrolyzes aspartylglucosamine.

Uniqueness

Aspartylglucosamine is unique due to its specific role in the lysosomal degradation pathway of glycoproteins. Its accumulation in lysosomes is a hallmark of aspartylglucosaminuria, making it a critical compound for studying this disease .

Properties

Molecular Formula

C12H21N3O8

Molecular Weight

335.31 g/mol

IUPAC Name

4-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid

InChI

InChI=1S/C12H21N3O8/c1-4(17)14-8-10(20)9(19)6(3-16)23-11(8)15-7(18)2-5(13)12(21)22/h5-6,8-11,16,19-20H,2-3,13H2,1H3,(H,14,17)(H,15,18)(H,21,22)

InChI Key

YTTRPBWEMMPYSW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)O)O

Synonyms

2-acetamido-1-(beta-L-aspartamido)-1,2-dideoxy-beta-D-glucose
2-acetamido-1-N-(4'-L-aspartyl)-2-deoxy-beta-D-glucopyranosylamine
4-N-2-acetamido-2-deoxy-beta-D-glucopyranosyl-L-asparagine
AADG
acetylglucosaminylasparagine
asparaginylglucosamine
aspartylglucosamine
aspartylglucosylamine
aspartylglycosamine
N(4)-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-L-asparagine
N(4)-(2-acetamido-2-deoxyglucopyranosyl)asparagine
N-(2-acetylamino)-2-deoxy-beta-D-glucopyranosyl-L-asparagine
N-acetylglucosaminylasparagine
N-ADGP-Asn

Origin of Product

United States

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